Metabolic Fate and Structural Specification: Direct β-Oxidation Product vs. Parent Compound
Tetranor-12(R)-HETE is the direct and predominant β-oxidation metabolite of 12(R)-HETE in corneal tissue, resulting from the loss of four carbons from the carboxyl terminus [1]. In contrast, the parent compound 12(R)-HETE is a full-length C20 eicosanoid. This structural shortening from C20 to C16 (molecular weight reduction from 320.47 g/mol for 12(R)-HETE to 266.38 g/mol for tetranor-12(R)-HETE) alters lipophilicity and potentially receptor interactions [2].
| Evidence Dimension | Carbon Chain Length (and Molecular Weight) |
|---|---|
| Target Compound Data | C16 (266.38 g/mol) |
| Comparator Or Baseline | 12(R)-HETE: C20 (320.47 g/mol) |
| Quantified Difference | 4-carbon truncation (54.09 g/mol reduction) |
| Conditions | Chemical structure analysis |
Why This Matters
This structural difference is critical for studies aiming to isolate the effects of the metabolite from those of its precursor, ensuring that observed biological activity is not confounded by the in situ conversion of the parent compound.
- [1] Nishimura, M., Schwartzman, M. L., Falck, J. R., Lumin, S., Zirrolli, J. A., & Murphy, R. C. (1991). Metabolism of 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(R)-HETE) in corneal tissues: Formation of novel metabolites. Archives of Biochemistry and Biophysics, 290(2), 326-335. View Source
- [2] PubChem. (2006). Tetranor-12R-HETE (CID 5282970). National Center for Biotechnology Information. View Source
